molecular formula C4H3N5 B1219648 Tetrazolo[1,5-a]pyrimidine CAS No. 275-03-6

Tetrazolo[1,5-a]pyrimidine

Cat. No. B1219648
CAS RN: 275-03-6
M. Wt: 121.1 g/mol
InChI Key: ZDGQAVFYXBCIKB-UHFFFAOYSA-N
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Patent
US09066946B2

Procedure details

To the suspension of compound Intermediate 233 (138 mg, 0.5 mmol, 1.0 equiv), tetrazolo[1,5-a]pyrimidine (Intermediate 234) (67 mg, 0.55 mmol, 1.1 equiv.) and Hunig's base (0.3 mL, 1.75 mmol, 3.5 equiv.), (CuOTf)2.Benzene (150 mg, 0.6 mmol, 1.2 equiv.) was added at room temperature in one portion under N2. After 6 hours at room temperature, HPLC analysis indicated the complete consumption of Intermediate 233. Allyl bromide (242 mg, 2.0 mmol, 4.0 equiv.) was added and the reaction solution was stirred for another 2 hours. The same workup/purification procedure were followed to afford Intermediate 235 (113 mg, 0.26 mml, 52% yield) along with Intermediate 236 (49 mg, 0.12 mmol, 25% yield).
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Yield
52%
Yield
25%

Identifiers

REACTION_CXSMILES
CC(NC(=O)[C:7]1[CH:12]=[CH:11][CH:10]=[C:9](C(F)(F)F)[C:8]=1[Cl:17])C#C.N1[N:23]2[CH:24]=[CH:25][CH:26]=[N:27][C:22]2=[N:21]N=1.[Cl:28][C:29]1[CH:37]=[C:36](F)[CH:35]=[CH:34][C:30]=1[C:31]([Cl:33])=[O:32].[CH3:39][CH2:40]N(C(C)C)C(C)C.[CH:48]1C=CC=C[CH:49]=1.C(Br)C=C>>[Cl:28][C:29]1[CH:37]=[C:36]([Cl:17])[CH:35]=[CH:34][C:30]=1[C:31]([Cl:33])=[O:32].[CH2:48]([C:22]1[N:27]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:26]2[CH:25]=[CH:24][N:23]=[CH:40][C:39]=2[N:21]=1)[CH3:49]

Inputs

Step One
Name
Intermediate 233
Quantity
138 mg
Type
reactant
Smiles
CC(C#C)NC(C1=C(C(=CC=C1)C(F)(F)F)Cl)=O
Name
Quantity
67 mg
Type
reactant
Smiles
N1=NN=C2N1C=CC=N2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)F
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
(CuOTf)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
C(C=C)Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the complete consumption of Intermediate 233
CUSTOM
Type
CUSTOM
Details
The same workup/purification procedure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 52%
Name
Type
product
Smiles
C(C)C=1N(C2=C(C=NC=C2)N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.12 mmol
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.